molecular formula C7H5FN2 B1395260 6-Fluoro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190320-33-2

6-Fluoro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1395260
CAS No.: 1190320-33-2
M. Wt: 136.13 g/mol
InChI Key: CVGJTKLSMRMEOX-UHFFFAOYSA-N
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Description

6-Fluoro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C7H5FN2.

Mechanism of Action

Target of Action

The primary target of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine is the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .

Mode of Action

This compound: interacts with its targets by inhibiting FGFRs. Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby disrupting the FGFR signaling pathway .

Biochemical Pathways

The inhibition of FGFRs by This compound affects several biochemical pathways. The most significant of these is the RAS-MEK-ERK pathway, which is involved in regulating cell proliferation and migration . By inhibiting FGFRs, the compound disrupts this pathway, potentially leading to reduced cell proliferation and migration .

Pharmacokinetics

The pharmacokinetics of This compound The compound’s low molecular weight suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties, which could impact its bioavailability .

Result of Action

The molecular and cellular effects of This compound ’s action primarily involve the inhibition of cell proliferation and induction of apoptosis . For example, in vitro studies have shown that the compound can inhibit the proliferation of breast cancer 4T1 cells and induce their apoptosis .

Biochemical Analysis

Biochemical Properties

6-Fluoro-1H-pyrrolo[3,2-b]pyridine plays a crucial role in various biochemical reactions, particularly those involving enzyme inhibition. It has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways related to cell proliferation, differentiation, and survival . The compound interacts with the FGFRs by binding to the ATP-binding site, thereby preventing the phosphorylation of downstream signaling proteins. This interaction is primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-receptor complex.

Cellular Effects

The effects of this compound on cellular processes are profound. In cancer cells, particularly breast cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It achieves this by disrupting the FGFR signaling pathway, which is often upregulated in various cancers. Additionally, this compound affects cell migration and invasion, further contributing to its potential as an anti-cancer agent. The compound also influences cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target proteins. The compound acts as a hinge binder, forming hydrogen bonds with the backbone carbonyl and NH groups in the hinge region of FGFRs . This binding inhibits the kinase activity of the receptor, preventing the activation of downstream signaling cascades. Additionally, the fluorine atom in the compound enhances its binding affinity and specificity by forming additional interactions with the receptor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound maintains its inhibitory effects on FGFRs for several days in vitro, but its efficacy may decrease over time due to potential degradation. In vivo studies have also indicated that the compound’s effects on cellular function can persist for several weeks, although the exact duration may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, adverse effects such as weight loss, liver toxicity, and hematological changes have been observed. These findings suggest that while this compound has therapeutic potential, careful dosage optimization is necessary to minimize toxic effects and maximize therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and biomolecules, potentially affecting metabolic flux and metabolite levels. The exact metabolic pathways and the enzymes involved may vary depending on the species and experimental conditions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. Additionally, the compound’s distribution can be influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target proteins . It can also be transported to other cellular compartments, such as the nucleus, depending on the presence of specific targeting signals or post-translational modifications. These localization patterns can influence the compound’s efficacy and specificity in inhibiting its target proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine typically involves the fluorination of pyrrolopyridine derivatives. One common method includes the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolopyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-Fluoro-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its potential as a therapeutic agent. The fluorine atom increases the compound’s stability and lipophilicity, making it more effective in biological systems .

Properties

IUPAC Name

6-fluoro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-5-3-7-6(10-4-5)1-2-9-7/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGJTKLSMRMEOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696663
Record name 6-Fluoro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190320-33-2
Record name 6-Fluoro-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190320-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-1H-pyrrolo[3,2-b]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 5-fluoro-2-((trimethylsilyl)ethynyl)pyridin-3-amine (2.22 g, 10.7 mmol) in DMF (30 mL) at 0° C. under nitrogen was added NaH (60% in mineral oil, 1.025 g, 42.7 mmol) in several portions. After stirring at RT for 2 h, the reaction mixture was poured into ice-cold water and extracted with EtOAc. The extract was dried (MgSO4), filtered, and concentrated under reduced pressure to afford 1.46 g (100%) of 6-fluoro-1H-pyrrolo[3,2-b]pyridine as a brown solid. MS (ESI): m/z=137.2 [M+1]+.
Quantity
2.22 g
Type
reactant
Reaction Step One
Name
Quantity
1.025 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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